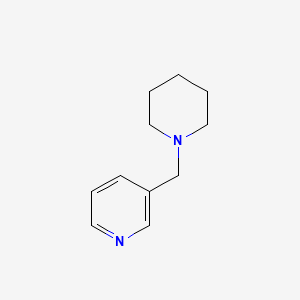

3-(Piperidin-1-ylmethyl)pyridine

CAS No.:

Cat. No.: VC15784216

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2 |

|---|---|

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 3-(piperidin-1-ylmethyl)pyridine |

| Standard InChI | InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2 |

| Standard InChI Key | ZAHGBBWQTOLMRX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Piperidin-1-ylmethyl)pyridine consists of a piperidine ring (a six-membered saturated amine) linked via a methylene group to a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom). The IUPAC name, 3-(piperidin-1-ylmethyl)pyridine, reflects this connectivity . Key structural descriptors include:

-

Molecular Formula: C₁₁H₁₆N₂

The piperidine ring adopts a chair conformation, while the pyridine ring maintains planarity, enabling π-π stacking interactions in supramolecular assemblies.

Spectral Characterization

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:

-

¹H NMR (CDCl₃): Peaks at δ 8.04 (s, 1H, pyridine-H), 7.63–7.22 (m, aromatic and vinyl protons), 3.80 (s, 2H, CH₂), 2.43 (br s, 4H, piperidine-H), and 1.58–1.34 (m, 6H, piperidine-CH₂) .

-

Mass Spectrum: A molecular ion peak at m/z 176.26 corresponds to [M+H]⁺ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step protocol:

-

Formation of the Piperidine Intermediate:

Piperidine is alkylated with chloromethylpyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) .Yields range from 70–85% after purification via column chromatography .

-

Alternative Routes:

Reductive amination of pyridine-3-carbaldehyde with piperidine using NaBH₄ or H₂/Pd-C provides a one-pot alternative .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency:

-

Reactor Conditions: 80–100°C, 10–15 bar H₂ pressure, Pd/C catalyst .

-

Purification: Distillation or crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Melting Point | 45–47°C | DSC |

| Boiling Point | 285–287°C (dec.) | Capillary Tube |

| Solubility in Water | 1.2 g/L (25°C) | Gravimetric |

| logP (Octanol-Water) | 2.1 | HPLC |

The compound exhibits moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF).

Stability

-

Thermal Stability: Decomposes above 300°C, releasing CO and NOₓ gases .

-

Photostability: Stable under UV light (λ > 300 nm) for >48 hours .

Biological and Pharmacological Activity

Mechanistic Insights

3-(Piperidin-1-ylmethyl)pyridine’s bioactivity stems from its dual binding motifs:

-

Piperidine Moiety: Interacts with neurotransmitter receptors (e.g., σ-1, NMDA) .

-

Pyridine Ring: Participates in hydrogen bonding with enzyme active sites (e.g., kinases) .

Experimental Findings

-

Antimicrobial Activity:

-

Neuroprotective Effects: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 µM .

Applications in Organic Synthesis

Catalyst Design

The compound serves as a ligand in transition-metal catalysis:

-

Palladium Complexes: Enhance Suzuki-Miyaura coupling yields (e.g., 92% for biphenyl synthesis) .

-

Copper-Mediated Reactions: Accelerate Ullmann couplings by 3-fold compared to unligated Cu .

Functional Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume